2-(5-chloro-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-(5-chloro-1,3-thiazol-4-yl)acetic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 5-chloro-1,3-thiazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(5-chloro-1,3-thiazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1,3-thiazol-4-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(5-methyl-1,3-thiazol-4-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(5-chloro-1,3-thiazol-4-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets .
Properties
CAS No. |
1538357-64-0 |
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Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-(5-chloro-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-3(1-4(8)9)7-2-10-5/h2H,1H2,(H,8,9) |
InChI Key |
UKFZUOHIHGDMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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